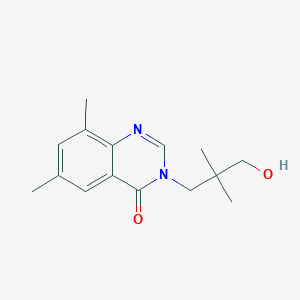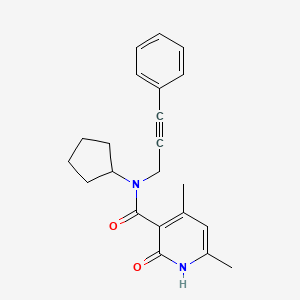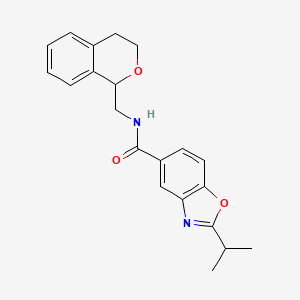
3-(3-hydroxy-2,2-dimethylpropyl)-6,8-dimethylquinazolin-4(3H)-one
Descripción general
Descripción
3-(3-hydroxy-2,2-dimethylpropyl)-6,8-dimethylquinazolin-4(3H)-one, also known as HDQ, is a synthetic compound that has gained attention in scientific research for its potential therapeutic applications. HDQ belongs to the quinazoline family of compounds and has been studied for its ability to modulate various biological processes.
Mecanismo De Acción
The mechanism of action of 3-(3-hydroxy-2,2-dimethylpropyl)-6,8-dimethylquinazolin-4(3H)-one is not fully understood. However, it has been proposed that 3-(3-hydroxy-2,2-dimethylpropyl)-6,8-dimethylquinazolin-4(3H)-one exerts its effects by modulating various signaling pathways in cells. 3-(3-hydroxy-2,2-dimethylpropyl)-6,8-dimethylquinazolin-4(3H)-one has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation and cancer. 3-(3-hydroxy-2,2-dimethylpropyl)-6,8-dimethylquinazolin-4(3H)-one has also been shown to inhibit the activation of STAT3, a transcription factor that is involved in the regulation of cell growth and survival. In addition, 3-(3-hydroxy-2,2-dimethylpropyl)-6,8-dimethylquinazolin-4(3H)-one has been shown to inhibit the activity of various enzymes, including COX-2 and MMP-2, which are involved in inflammation and cancer.
Biochemical and Physiological Effects
3-(3-hydroxy-2,2-dimethylpropyl)-6,8-dimethylquinazolin-4(3H)-one has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6. 3-(3-hydroxy-2,2-dimethylpropyl)-6,8-dimethylquinazolin-4(3H)-one has been shown to inhibit the migration and invasion of cancer cells. It has also been shown to induce apoptosis in cancer cells. 3-(3-hydroxy-2,2-dimethylpropyl)-6,8-dimethylquinazolin-4(3H)-one has been shown to reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes, such as SOD and CAT. 3-(3-hydroxy-2,2-dimethylpropyl)-6,8-dimethylquinazolin-4(3H)-one has been shown to improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(3-hydroxy-2,2-dimethylpropyl)-6,8-dimethylquinazolin-4(3H)-one has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in good yields. 3-(3-hydroxy-2,2-dimethylpropyl)-6,8-dimethylquinazolin-4(3H)-one has been shown to have low toxicity in animal models, making it a safe compound for use in experiments. However, there are also limitations to using 3-(3-hydroxy-2,2-dimethylpropyl)-6,8-dimethylquinazolin-4(3H)-one in lab experiments. The mechanism of action of 3-(3-hydroxy-2,2-dimethylpropyl)-6,8-dimethylquinazolin-4(3H)-one is not fully understood, which makes it difficult to design experiments to study its effects. 3-(3-hydroxy-2,2-dimethylpropyl)-6,8-dimethylquinazolin-4(3H)-one has also been shown to have low solubility in water, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 3-(3-hydroxy-2,2-dimethylpropyl)-6,8-dimethylquinazolin-4(3H)-one. One area of research is to further elucidate the mechanism of action of 3-(3-hydroxy-2,2-dimethylpropyl)-6,8-dimethylquinazolin-4(3H)-one. This will help to design more targeted experiments to study its effects. Another area of research is to study the effects of 3-(3-hydroxy-2,2-dimethylpropyl)-6,8-dimethylquinazolin-4(3H)-one in combination with other compounds, such as chemotherapy drugs, to determine if it can enhance their efficacy. There is also a need for more studies to determine the safety and efficacy of 3-(3-hydroxy-2,2-dimethylpropyl)-6,8-dimethylquinazolin-4(3H)-one in human clinical trials. Finally, there is a need to study the effects of 3-(3-hydroxy-2,2-dimethylpropyl)-6,8-dimethylquinazolin-4(3H)-one in other disease models, such as cardiovascular disease and diabetes.
Aplicaciones Científicas De Investigación
3-(3-hydroxy-2,2-dimethylpropyl)-6,8-dimethylquinazolin-4(3H)-one has been studied for its potential therapeutic applications in various diseases. It has been shown to possess anti-inflammatory, anti-tumor, and anti-angiogenic properties. 3-(3-hydroxy-2,2-dimethylpropyl)-6,8-dimethylquinazolin-4(3H)-one has been studied for its ability to inhibit the growth of cancer cells and induce apoptosis. It has also been shown to reduce inflammation in animal models of arthritis and inflammatory bowel disease. 3-(3-hydroxy-2,2-dimethylpropyl)-6,8-dimethylquinazolin-4(3H)-one has been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the aggregation of amyloid-beta peptides.
Propiedades
IUPAC Name |
3-(3-hydroxy-2,2-dimethylpropyl)-6,8-dimethylquinazolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c1-10-5-11(2)13-12(6-10)14(19)17(9-16-13)7-15(3,4)8-18/h5-6,9,18H,7-8H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIQDJIVVROQRCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=O)N(C=N2)CC(C)(C)CO)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-hydroxy-2,2-dimethylpropyl)-6,8-dimethylquinazolin-4(3H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-(2,1,3-benzothiadiazol-5-ylmethyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-3-piperidinamine](/img/structure/B3818614.png)
![(4-chloro-3-fluorobenzyl){[1-(2-methoxyethyl)-4-piperidinyl]methyl}(tetrahydro-2-furanylmethyl)amine](/img/structure/B3818620.png)

![N-(2-fluoro-5-methylphenyl)-2-{[(1-hydroxycyclohexyl)methyl]amino}acetamide](/img/structure/B3818628.png)
![methyl 5-{[1-(3-fluorophenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]amino}-5-oxopentanoate](/img/structure/B3818642.png)
![N~3~-[(4-chloro-1-methyl-1H-indazol-3-yl)methyl]piperidine-1,3-dicarboxamide](/img/structure/B3818649.png)
![1-[2-(ethylsulfonyl)-1-(3-phenylpropyl)-1H-imidazol-5-yl]-N-methyl-N-(3-thienylmethyl)methanamine](/img/structure/B3818663.png)
![ethyl 1'-[5-(4-fluorophenyl)-1,2,4-triazin-3-yl]-1,4'-bipiperidine-3-carboxylate](/img/structure/B3818674.png)
![N-{1-[4-methyl-2-(4-pyridinyl)-5-pyrimidinyl]ethyl}-2-(methylthio)acetamide](/img/structure/B3818676.png)
![4-ethyl-2-[(1-ethyl-1H-imidazol-2-yl)methyl]-5-(4-piperidinyl)-2,4-dihydro-3H-1,2,4-triazol-3-one dihydrochloride](/img/structure/B3818690.png)
![7-(3-methylbenzyl)-2-(methylsulfonyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B3818693.png)

![7-(3,4-difluorobenzyl)-2-[3-(methylthio)propanoyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B3818700.png)